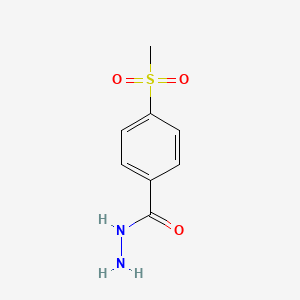

4-(Methylsulfonyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKUWIZIFUAMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53554-94-2 | |

| Record name | 4-(methylsulfonyl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Methylsulfonyl Benzohydrazide

Synthesis of 4-(Methylsulfonyl)benzohydrazide as a Core Intermediate

The preparation of this compound is most commonly achieved through a two-step synthetic sequence starting from 4-(methylsulfonyl)benzoic acid. The initial step involves the esterification of the carboxylic acid, typically with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to produce the corresponding methyl or ethyl ester.

In the subsequent and final step, the ester is subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent such as methanol or ethanol. The mixture is typically heated under reflux for several hours. Upon cooling, the this compound product precipitates from the reaction mixture as a solid, which can then be isolated through filtration and purified by recrystallization. An alternative, though less common, reported synthesis involves the reaction of 4-(methylsulfonyl)benzaldehyde (B46332) directly with hydrazine hydrate under reflux conditions.

General Procedures for the Synthesis of N'-Substituted Hydrazone Derivatives from this compound

The hydrazide functional group of this compound is a key reactive site for derivatization, most notably through the formation of hydrazones. Hydrazones are a class of organic compounds containing the R1R2C=NNR3R4 structure and are formed by the reaction of a hydrazine derivative with a ketone or an aldehyde. mu.edu.tr In the context of this compound, this involves the condensation of its terminal -NH2 group with a carbonyl compound.

A primary strategy for derivatizing this compound is its condensation with a wide range of aromatic aldehydes and ketones. This reaction, often referred to as a Claisen-Schmidt condensation when involving an aryl aldehyde, results in the formation of N'-substituted hydrazones. libretexts.org The reaction is typically carried out by refluxing equimolar amounts of this compound and the chosen carbonyl compound in a protic solvent like ethanol or methanol. mdpi.com

The addition of a catalytic amount of a weak acid, such as acetic acid, is common to facilitate the reaction, which generally proceeds to completion within a few hours. mdpi.com The resulting hydrazone products often precipitate from the solution upon cooling and can be purified by recrystallization, frequently yielding products in high purity (85–95%). This methodology allows for the introduction of a diverse array of substituted aromatic rings into the final molecule, enabling the systematic modification of its chemical properties.

Table 1: Examples of N'-Substituted Hydrazone Derivatives from this compound

| Carbonyl Reactant | Solvent | Catalyst | Product | Reference |

| Various Aromatic Aldehydes | Methanol | Acetic Acid | (E)-N'-(Arylmethylene)-4-(methylsulfonyl)benzohydrazides | |

| Various Aromatic Aldehydes | Ethanol | Acetic Acid | N'-(Arylmethylene)-4-methoxybenzohydrazones | mdpi.com |

| Substituted Aldehydes/Ketones | Aqueous Medium | Polystyrene Sulfonic Acid | N′-substituted-4-methylbenzenesulfonohydrazides | researchgate.net |

| p-Hydroxybenzoic acid hydrazide | Dichloromethane | K2CO3 | N′-(benzylidene)-4-(hydroxy)benzohydrazides | mdpi.com |

Beyond simple hydrazone formation, this compound is a crucial component in multistep syntheses designed to construct complex molecular architectures, including various heterocyclic systems.

The 4-methylsulfonylbenzene moiety can be incorporated into pyridine-based structures, which are of significant interest in medicinal chemistry. nih.govnih.govrsc.org One synthetic approach involves the initial synthesis of a pyridine-containing carbohydrazide, which is then used to build more complex structures. For instance, novel benzohydrazides bearing a 4-[3-methyl-4-(methylsulfonyl)pyridin-2-yl] moiety have been synthesized, demonstrating the integration of the methylsulfonyl group within a pyridine (B92270) framework. asianpubs.org Although specific multi-step pathways starting from this compound to form the pyridine ring itself are not extensively detailed in the provided context, the reverse is common, where a pyridine derivative is condensed with a hydrazide.

A prominent strategy in modern drug design is the creation of hybrid molecules that combine two or more pharmacologically active scaffolds. The synthesis of 1,2,3-triazole-hydrazone hybrids leverages this approach, often utilizing "click chemistry." nih.govresearchgate.netorientjchem.org A general pathway involves a multi-step sequence. First, a suitable molecule is functionalized with an azide (B81097) group. Separately, an alkyne-containing aldehyde or ketone is prepared. The azide and alkyne components are then joined via a Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I), to form the 1,2,3-triazole ring bearing a carbonyl group. In the final step, this triazole-aldehyde/ketone intermediate is condensed with this compound to yield the target triazole-hydrazone hybrid molecule. This modular approach allows for significant structural diversity in the final products. researchgate.netorientjchem.org

Imidazo[1,2-b]pyridazines are a class of fused heterocyclic compounds with established biological importance. nih.govnih.gov The synthesis of these frameworks can involve the cyclization of appropriately substituted pyridazine (B1198779) precursors. While direct synthesis starting from this compound is not explicitly detailed, analogous constructions provide a template. For example, the synthesis of imidazo[1,2-b]pyridazine (B131497) analogs often begins with a substituted 3-aminopyridazine (B1208633). umich.edu This amine can be reacted with an α-haloketone or a similar reagent to construct the fused imidazole (B134444) ring. To incorporate the 4-methylsulfonylbenzoyl moiety, one could envision a pathway where a 3-aminopyridazine derivative is first acylated with 4-(methylsulfonyl)benzoyl chloride, followed by further chemical manipulation and cyclization to form the desired imidazo[1,2-b]pyridazine framework. The development of such synthetic routes is an active area of research in heterocyclic chemistry. researchgate.net

Specific Multistep Synthetic Pathways Incorporating the 4-Methylsulfonylbenzene Moiety

Preparation ofnumberanalytics.comnih.govmdpi.comtriazolo[3,4-b]numberanalytics.commdpi.comnumberanalytics.comthiadiazine Derivatives

The synthesis of the numberanalytics.comnih.govmdpi.comtriazolo[3,4-b] numberanalytics.commdpi.comnumberanalytics.comthiadiazine scaffold from a benzohydrazide (B10538) precursor is a multi-step process that involves the initial formation of a 1,2,4-triazole (B32235) ring, followed by the annulation of a thiadiazine ring. While direct synthesis from this compound is not extensively documented, a general and plausible pathway can be outlined based on established methods for analogous hydrazides.

The primary route involves converting the starting hydrazide into a key intermediate: 4-amino-5-(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol. This transformation is typically achieved through a two-step sequence. First, the hydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. scispace.com Subsequent treatment of this salt with hydrazine hydrate under reflux conditions leads to cyclization, yielding the desired 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate. scispace.com

With the triazole-thiol intermediate in hand, the fused thiadiazine ring can be constructed. A common method is the cyclocondensation reaction with α-haloketones, such as 4-substituted phenacyl bromides. nih.gov The reaction between the 4-amino-5-(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol and a phenacyl bromide would proceed in a suitable solvent, leading to the formation of the 6-aryl-3-(4-(methylsulfonyl)phenyl)-7H- numberanalytics.comnih.govmdpi.comtriazolo[3,4-b] numberanalytics.commdpi.comnumberanalytics.comthiadiazine structure. nih.gov Other reagents can also be used for cyclization; for instance, reaction with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) in refluxing ethanol can also yield the triazolo-thiadiazine system. scispace.com

This heterocyclic system is of significant interest due to its rigid, planar structure and the presence of multiple heteroatoms, which can lead to specific interactions with biological targets. nih.gov

Derivatization with Furan-Containing Moieties

The derivatization of this compound with furan-containing moieties is readily achieved through the formation of a hydrazone linkage. This reaction involves the condensation of the hydrazide with a furan-containing aldehyde or ketone, most commonly furan-2-carbaldehyde (furfural).

The synthesis is typically a one-pot procedure where this compound is reacted with furan-2-carbaldehyde in a suitable solvent, such as methanol or ethanol. The reaction mixture is often heated under reflux for a period of a few hours to ensure completion. nih.gov The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. numberanalytics.comnumberanalytics.com This is followed by the elimination of a water molecule to yield the stable N'-((furan-2-yl)methylene)-4-(methylsulfonyl)benzohydrazide. numberanalytics.com An acidic catalyst is often employed to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction. numberanalytics.com

This strategy has been used to create libraries of derivatives for biological screening. For example, new series of fused 1,2,4-triazoles have been synthesized starting from 5-nitro-2-furoic acid, where the key intermediate, a 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol, is reacted with various aldehydes to form fused heterocyclic derivatives, demonstrating the utility of the furan (B31954) scaffold in more complex syntheses. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of derivatives synthesized from this compound. The formation of hydrazones, a common derivatization strategy, is influenced by several key factors. numberanalytics.comnumberanalytics.com

Catalysis: Hydrazone formation is typically acid-catalyzed. numberanalytics.com Acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used to protonate the carbonyl oxygen of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydrazide. numberanalytics.com Alternatively, base catalysts like pyridine can be used; they function by deprotonating the hydrazine, thereby increasing its nucleophilicity. numberanalytics.com The choice and concentration of the catalyst must be carefully managed to avoid unwanted side reactions.

pH: The pH of the reaction medium is a critical parameter. For hydrazone formation, a slightly acidic pH (typically between 4 and 6) is often optimal. numberanalytics.com At this pH, the carbonyl component is sufficiently activated by protonation without significantly deactivating the hydrazide nucleophile through excessive protonation of its nitrogen atoms.

Reactant Concentration and Stoichiometry: High concentrations of reactants can increase the reaction rate. numberanalytics.com The molar ratio of the reactants is also important. Often, a slight excess of the aldehyde or ketone component is used to ensure the complete conversion of the hydrazide.

Solvent: The choice of solvent can significantly affect the reaction rate and yield. numberanalytics.com Alcohols like ethanol or methanol are frequently used as they are effective at dissolving both the hydrazide and the carbonyl compound and are compatible with the typical reaction conditions.

The table below summarizes various reaction conditions reported for the synthesis of hydrazone and triazolo-thiadiazine derivatives, which can serve as a guide for optimizing the synthesis of this compound derivatives.

| Derivative Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Triazolo-thiadiazine | 4-amino-3-aryl-5-mercapto-1,2,4-triazole + Hydrazonoyl chloride | Triethylamine | Ethanol | Reflux | 3 h | Not Specified | scispace.com |

| Triazolo-thiadiazine | 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol + Phenacyl bromides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Hydrazone | 4-(trifluoromethyl)benzohydrazide + Aldehydes | None specified | Methanol | Reflux | 2 h | 85-99% | nih.gov |

| Hydrazone | Hydrazone Pyrrole + α,β-unsaturated aldehydes | Trifluoroacetic acid | Dichloromethane | Room Temp | 24 h | High | acs.org |

Spectroscopic and Analytical Characterization of 4 Methylsulfonyl Benzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the chemical structure can be constructed.

Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Assignment

In the ¹H NMR spectra of 4-(methylsulfonyl)benzohydrazide and its derivatives, specific proton signals can be assigned to different parts of the molecule. The protons of the methyl group in the methylsulfonyl moiety (SO₂CH₃) typically appear as a singlet in a distinct region of the spectrum. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns, often appearing as doublets, which are influenced by their position relative to the electron-withdrawing sulfonyl group and the hydrazide or derivative group. mdpi.com The protons of the amide/imine fragment (CONHNH₂ or CONHN=CH) also show distinct chemical shifts. For instance, the NH and NH₂ protons of the hydrazide group, and the N=CH proton of hydrazone derivatives, appear as singlets at specific chemical shift values. mdpi.com

Table 1: ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| SO₂CH₃ | ~3.2 | Singlet |

| Aromatic CH | 7.5 - 8.5 | Doublet, Multiplet |

| CONH | 11.5 - 12.0 | Singlet |

Note: Chemical shifts can vary depending on the solvent and the specific derivative structure.

Carbon-13 NMR (¹³C NMR) Spectral Analysis and Carbonyl/Imine Group Verification

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, often between 160 and 170 ppm. researchgate.netderpharmachemica.com Upon formation of a hydrazone derivative, the imine carbon (C=N) also gives a characteristic signal, which can be used to confirm the reaction. derpharmachemica.com The carbons of the benzene ring and the methylsulfonyl group also have distinct chemical shifts.

Table 2: ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| SO₂C H₃ | ~44 |

| Aromatic C | 120 - 150 |

| C =O (Carbonyl) | 160 - 170 |

| C =N (Imine) | 140 - 150 |

Note: Chemical shifts can vary depending on the solvent and the specific derivative structure.

Analysis of SO₂CH₃ and Amide/Imine Fragment Resonances

The resonance of the SO₂CH₃ protons is typically a sharp singlet, indicating three equivalent protons. Its chemical shift is influenced by the strong electron-withdrawing nature of the sulfonyl group. The amide proton (CONH) resonance is often broad and its chemical shift can be dependent on solvent and temperature due to hydrogen bonding. ucl.ac.uk In some cases, restricted rotation around the C-N amide bond can lead to the observation of distinct signals for different conformers. nanalysis.compku.edu.cn The formation of an imine (C=N) bond in derivatives introduces a new resonance for the imine proton, confirming the condensation reaction with an aldehyde or ketone. derpharmachemica.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. pressbooks.pub

Identification of Characteristic Stretching Frequencies (e.g., N-H, C=O, C=N, S=O)

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. The N-H stretching vibrations of the hydrazide group are typically observed in the region of 3200-3400 cm⁻¹. derpharmachemica.com The strong absorption band corresponding to the C=O (carbonyl) stretch is a prominent feature, usually appearing around 1640-1680 cm⁻¹. derpharmachemica.com The formation of an imine in hydrazone derivatives is confirmed by the appearance of a C=N stretching band, typically in the range of 1575-1620 cm⁻¹. The symmetric and asymmetric stretching vibrations of the S=O bonds in the methylsulfonyl group are also readily identifiable, appearing as strong bands in the regions of 1150-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Table 3: Characteristic IR Stretching Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O (Carbonyl) | Stretch | 1640 - 1680 |

| C=N (Imine) | Stretch | 1575 - 1620 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. nih.govcdnsciencepub.com

The mass spectrum of this compound will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. uni.lu The fragmentation of this compound and its derivatives often involves the loss of small, stable molecules or radicals. A common fragmentation pathway for sulfonamides and related compounds is the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64. nih.gov Other characteristic fragments may arise from the cleavage of the amide bond or the loss of the hydrazide/hydrazone moiety. The analysis of these fragmentation patterns can help to confirm the structure of the parent compound and its derivatives. nih.gov

Table 4: Common Mass Spectral Fragments

| Fragment | Description |

|---|---|

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [M - NHNH₂]⁺ | Loss of the hydrazide group |

Determination of Molecular Weight and Molecular Formula Confirmation

Mass spectrometry is a primary tool for determining the molecular weight and confirming the molecular formula of this compound and its derivatives. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

For the parent compound, This compound , the molecular formula is C₈H₁₀N₂O₃S, corresponding to a molecular weight of 214.24 g/mol researchgate.net. In mass spectrometry, this would be observed as a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used.

In the characterization of derivatives, such as N'-substituted benzohydrazides, mass spectrometry is employed to confirm their successful synthesis and molecular formula. For instance, in the synthesis of various N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, Electrospray Ionization (ESI) mass spectrometry is used. The process involves comparing the calculated (calcd.) m/z value for the expected molecular ion [M]⁺ with the experimentally found value. Close agreement between these values confirms the proposed molecular structure and formula derpharmachemica.com.

Below is a table showcasing examples of molecular formula confirmation for derivatives of benzohydrazide (B10538) using mass spectrometry derpharmachemica.com:

| Compound Name | Molecular Formula | Calculated m/z [M]⁺ | Found m/z |

| N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₈N₂O₄S | 394.10 | 394.08 |

| N′-[(4-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₇FN₂O₄S | 412.09 | 412.07 |

| N′-[(3-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₇N₃O₆S | 439.08 | 439.03 |

| N′-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₇N₃O₆S | 439.08 | 438.97 |

This table presents data for illustrative benzohydrazide derivatives to demonstrate the application of mass spectrometry in molecular formula confirmation.

Analysis of Fragmentation Patterns for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion passes through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint.

While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation patterns of related chemical classes, such as sulfonamides and benzohydrazones, provide insight into how its structure would be elucidated aip.org.

Key fragmentation pathways for related structures often involve:

Alpha-cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (like nitrogen in the hydrazide group) is a common fragmentation route researchgate.net.

Cleavage next to a carbonyl group: Bonds adjacent to the C=O group in the hydrazide moiety are susceptible to cleavage, leading to the loss of fragments like CO or the entire hydrazide group researchgate.net.

Loss of the sulfonyl group: The bond connecting the methylsulfonyl group to the benzene ring can cleave, resulting in a fragment corresponding to the loss of SO₂CH₃.

Fission of the N-N bond: The bond between the two nitrogen atoms in the hydrazide structure can also break.

By analyzing the masses of the resulting fragment ions, researchers can piece together the original structure of the molecule. For example, in studies of ketamine analogues, characteristic fragmentation pathways, such as the loss of specific side chains, are used to identify and confirm the structure of new derivatives nih.gov. Similarly, the fragmentation of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide reveals characteristic losses of the substituted benzyl (B1604629) and sulfonyl moieties, which aids in confirming its complex structure nih.gov. This systematic analysis of fragmentation is a powerful tool for the structural elucidation of novel synthesized compounds derpharmachemica.comrsc.org.

Crystallographic Analysis and Solid State Characterization

Single Crystal X-ray Diffraction Studies

Growing a suitable single crystal of 4-(Methylsulfonyl)benzohydrazide would be the prerequisite for this analysis. Once obtained, X-ray diffraction data would be collected to determine its fundamental crystallographic properties.

Analysis of the diffraction data would yield the precise spatial arrangement of the atoms within the molecule. Key parameters to be determined would include:

Bond Lengths: The distances between covalently bonded atoms, such as the S=O, S-C, C-N, N-N, and C=O bonds.

Bond Angles: The angles formed between adjacent bonds, defining the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, for instance, the rotation around the C-S bond and the C-C bonds of the phenyl ring, as well as the conformation of the hydrazide moiety. The planarity of the phenyl ring and the orientation of the methylsulfonyl and benzohydrazide (B10538) groups relative to it would be of particular interest.

A data table summarizing these findings would typically be presented as follows:

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| S1-O1 | Data unavailable | C7-N1-N2 | Data unavailable |

| S1-O2 | Data unavailable | N1-N2-H2A | Data unavailable |

| S1-C1 | Data unavailable | O3-C7-N1 | Data unavailable |

| C7-O3 | Data unavailable | C6-C7-N1 | Data unavailable |

| C7-N1 | Data unavailable | ||

| N1-N2 | Data unavailable |

The way individual molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular forces. Understanding this packing is crucial for predicting the material's physical properties.

The presence of the hydrazide (-CONHNH2) and sulfonyl (-SO2CH3) groups makes this compound a prime candidate for extensive hydrogen bonding. The N-H groups of the hydrazide moiety are strong hydrogen bond donors, while the oxygen atoms of the carbonyl (C=O) and sulfonyl (S=O) groups are strong acceptors. It is highly probable that a network of N-H⋯O hydrogen bonds would be a dominant feature of the crystal packing, potentially linking molecules into chains, sheets, or more complex three-dimensional arrays. Weaker C-H⋯O interactions, involving hydrogen atoms from the phenyl ring or methyl group and the oxygen acceptors, would also be anticipated to play a role in stabilizing the crystal structure.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound This table is for illustrative purposes only, as experimental data is not available.

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N1–H1···O3 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| N2–H2A···O1 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| N2–H2B···O2 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| C3–H3···O1 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

D = donor atom; H = hydrogen; A = acceptor atom.

In addition to hydrogen bonding, other interactions would be assessed. Interactions involving the π-system of the benzene (B151609) ring, such as π-π stacking (interactions between parallel aromatic rings) or C-H⋯π interactions , could further influence the molecular packing. The relative orientation and distance between adjacent phenyl rings would be analyzed to quantify these effects.

Analysis of Intermolecular Interactions and Packing Arrangements

Hirshfeld Surface Analysis and Fingerprint Plots

To provide a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational method maps the intermolecular contacts onto a unique molecular surface.

O⋯H/H⋯O contacts: Representing the crucial N-H⋯O and C-H⋯O hydrogen bonds. These typically appear as distinct "spikes" on the fingerprint plot.

H⋯H contacts: Generally the most abundant contact type, representing interactions between hydrogen atoms on the periphery of the molecules.

C⋯H/H⋯C contacts: Indicative of C-H⋯π interactions and other van der Waals contacts.

N⋯H/H⋯N contacts: While less common than O⋯H, these could be present.

The percentage contribution of each contact type provides a clear picture of the hierarchy of interactions governing the solid-state structure.

Table 3: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for this compound This table is for illustrative purposes only, as experimental data is not available.

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data unavailable |

| O···H | Data unavailable |

| C···H | Data unavailable |

| N···H | Data unavailable |

| S···H | Data unavailable |

| C···C | Data unavailable |

| Other | Data unavailable |

| Total | 100.0 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties.

The first step in most computational studies is geometry optimization, where the molecule's lowest energy conformation is determined. For compounds analogous to 4-(Methylsulfonyl)benzohydrazide, such as other benzohydrazides and sulfonamides, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for obtaining optimized structures. mdpi.comnih.gov

For instance, a study on 4-(Dimethylamino)benzohydrazide, a structural analog, performed DFT calculations at the B3LYP/6-31G(d,p) level to analyze its structure. researchgate.net The molecule was found to be essentially flat, and these calculations were crucial for estimating the lattice energy, where electrostatic and dispersion forces were identified as major contributors. researchgate.net Similarly, studies on other sulfonamide derivatives have used DFT to validate experimental geometries obtained from X-ray diffraction and to understand the electronic structure. nih.govmultidisciplinaryjournals.com These investigations confirm bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Natural Bond Orbital (NBO) analysis is another technique often coupled with DFT to understand charge delocalization and hyperconjugative interactions within a molecule. In a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, NBO analysis revealed the stability of the molecule arising from these electronic interactions. nih.gov Such analyses for this compound would likely show significant delocalization across the benzene (B151609) ring and interactions involving the sulfonyl and hydrazide groups.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). uobaghdad.edu.iqnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

In studies of related hydrazone and sulfonamide compounds, DFT calculations have been used to determine HOMO-LUMO energies. For example, in a study on new fatty hydrazide derivatives, high HOMO values indicated a strong tendency to donate electrons to a metal surface, which is relevant for applications like corrosion inhibition. nih.gov A study on platinum(IV) anticancer agents highlighted that a large HOMO-LUMO gap indicates high stability and low reactivity. nih.gov For 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, HOMO-LUMO calculations showed that charge transfer occurs within the molecule. nih.gov

For this compound, the electron-withdrawing nature of the methylsulfonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzohydrazide (B10538). The HOMO is likely distributed over the hydrazide moiety and the benzene ring, while the LUMO would also be located on the aromatic system, influenced by the sulfonyl group.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., SwissADME)

The evaluation of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in assessing its potential as a drug candidate. The SwissADME web tool is a widely used platform for predicting these properties, as well as for evaluating a compound's drug-likeness based on established filters such as Lipinski's rule of five. These predictions help to identify molecules with a higher probability of being successfully developed into orally administered drugs.

Detailed in silico analysis of this compound indicates a favorable profile for oral bioavailability. The compound is predicted to have high gastrointestinal (GI) absorption, a crucial first step for an orally administered drug to be effective. Furthermore, it does not violate any of the criteria set forth by Lipinski's rule of five, which assesses molecular properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Adherence to these rules is generally associated with better absorption and permeation.

The blood-brain barrier (BBB) penetration is a key consideration for drugs targeting the central nervous system. For this compound, predictions suggest that it is not likely to cross the BBB, which would be advantageous for peripherally acting drugs as it would minimize the risk of central nervous system side effects.

In terms of metabolism, the compound is not predicted to be an inhibitor of the major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Inhibition of these enzymes is a common cause of drug-drug interactions, as they are responsible for the metabolism of a vast number of therapeutic agents. The lack of predicted CYP inhibition suggests a lower potential for such interactions.

The following tables summarize the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness of this compound based on computational modeling.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| Num. Heavy Atoms | 14 |

| Num. Aromatic Heavy Atoms | 6 |

| Fraction Csp³ | 0.13 |

| Num. Rotatable Bonds | 3 |

| Num. Hydrogen Bond Acceptors | 4 |

| Num. Hydrogen Bond Donors | 3 |

| Molar Refractivity | 52.21 |

Table 2: Predicted Lipophilicity and Water Solubility of this compound

| Parameter | Value |

|---|---|

| Log P (iLOGP) | 0.67 |

| Log P (XLOGP3) | 0.44 |

| Log P (WLOGP) | 0.38 |

| Log P (MLOGP) | -0.16 |

| Log P (SILICOS-IT) | -0.18 |

| Consensus Log P | 0.23 |

| Log S (ESOL) | -1.58 |

| Solubility (ESOL) | 2.65e-02 mol/L, 5.67e+00 mg/mL |

| Class (ESOL) | Soluble |

| Log S (Ali) | -1.97 |

| Solubility (Ali) | 1.08e-02 mol/L, 2.31e+00 mg/mL |

| Class (Ali) | Soluble |

| Log S (SILICOS-IT) | -2.31 |

| Solubility (SILICOS-IT) | 4.88e-03 mol/L, 1.04e+00 mg/mL |

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | Prediction |

|---|---|

| GI Absorption | High |

| BBB Permeant | No |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Table 4: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound

| Filter | Prediction |

|---|---|

| Lipinski | Yes; 0 violations |

| Ghose | Yes; 0 violations |

| Veber | Yes; 0 violations |

| Egan | Yes; 0 violations |

| Muegge | Yes; 0 violations |

| Bioavailability Score | 0.55 |

| PAINS | 0 alerts |

| Brenk | 1 alert (hydrazide) |

| Lead-likeness | No; 1 violation (TPSA > 100 Ų) |

Coordination Chemistry of 4 Methylsulfonyl Benzohydrazide Derived Ligands

Synthesis of Metal Complexes with Hydrazone Ligands

The synthesis of metal complexes with hydrazone ligands derived from 4-(Methylsulfonyl)benzohydrazide generally follows a two-step process. The first step involves the synthesis of the hydrazone ligand itself. This is typically achieved through the condensation of equimolar amounts of this compound with an appropriate carbonyl compound (aldehyde or ketone) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid.

The second step is the complexation reaction. The synthesized hydrazone ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a specific molar ratio. chemistryjournal.net The reaction is usually carried out in a solvent in which both the ligand and the metal salt are soluble, such as ethanol, methanol (B129727), or DMF. chemistryjournal.net The mixture is often refluxed for a period to ensure the completion of the reaction. The resulting solid metal complex can then be isolated by filtration, washed with the solvent, and dried. The general synthetic route for the preparation of these metal complexes is a well-established method in coordination chemistry. researchgate.netresearchgate.net

The active pharmacophore [-C(O)NH-N=CH-] of aroylhydrazones influences the biological activity of the metal complexes, which is largely dependent on the nature of the alkyl or aryl substituents and the length of the hydrazone moiety. researchgate.net

Characterization of Metal-Ligand Chelation Modes (e.g., Bidentate, Tridentate)

Hydrazone ligands derived from this compound are versatile chelating agents that can coordinate to metal centers in different modes, most commonly as bidentate or tridentate ligands. jocpr.com The specific chelation mode is often dependent on the structure of the aldehyde or ketone used to synthesize the hydrazone and the reaction conditions.

In many cases, the hydrazone ligand coordinates to the metal ion in a bidentate fashion through the azomethine nitrogen atom and the enolic oxygen atom, which is formed via keto-enol tautomerism of the amide group. jocpr.com This results in the formation of a stable five- or six-membered chelate ring. Spectroscopic data, particularly from IR and NMR, can confirm this chelation. For instance, a shift in the ν(C=N) band and the disappearance of the ν(N-H) band in the IR spectrum upon complexation are indicative of coordination through the azomethine nitrogen and enolic oxygen.

If the carbonyl precursor contains an additional donor group, such as a hydroxyl or methoxy (B1213986) group in a suitable position (e.g., in salicylaldehyde (B1680747) derivatives), the resulting hydrazone can act as a tridentate ligand. chemistryjournal.net In such cases, the coordination would involve the azomethine nitrogen, the enolic oxygen, and the additional donor atom. chemistryjournal.net

Determination of Coordination Geometry and Stoichiometry

The coordination geometry and stoichiometry of the metal complexes of this compound derived hydrazones are determined using various physicochemical techniques. Elemental analysis provides the empirical formula of the complex, from which the metal-to-ligand stoichiometry can be deduced. chemistryjournal.net Common stoichiometries found are 1:1 and 1:2 (metal:ligand). chemistryjournal.net

Molar conductance measurements in solvents like DMSO or DMF help in determining the electrolytic or non-electrolytic nature of the complexes. chemistryjournal.net Low conductivity values are indicative of non-electrolytic complexes, where the anions are coordinated to the metal ion. chemistryjournal.net

The coordination geometry around the central metal ion is elucidated from a combination of electronic spectra (UV-Vis), magnetic susceptibility measurements, and sometimes X-ray diffraction studies. Depending on the metal ion, its oxidation state, and the ligand, various geometries such as octahedral, tetrahedral, or square planar can be adopted. researchgate.net For instance, Co(II) complexes often exhibit octahedral geometry, while Zn(II) complexes are commonly found to be tetrahedral. researchgate.netjocpr.com The manipulation of the coordination number through reaction stoichiometry can significantly affect the structure and stability of the resulting complexes. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 1: Physicochemical Data for Representative Hydrazone Complexes

| Complex | Color | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Metal:Ligand Stoichiometry | Proposed Geometry |

| [Cu(L)Cl] | Green | >300 | 15.2 | 1:1 | Square Planar |

| [Ni(L)₂] | Light Green | 280-282 | 12.5 | 1:2 | Octahedral |

| [Co(L)₂] | Brown | >300 | 10.8 | 1:2 | Octahedral |

| [Zn(L)Cl] | White | 290-292 | 18.4 | 1:1 | Tetrahedral |

Note: 'L' represents a bidentate hydrazone ligand derived from this compound. The data presented are representative examples based on typical findings for similar hydrazone complexes.

Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable for the characterization of metal complexes derived from this compound hydrazones.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. The disappearance of the ν(N-H) stretching vibration and the appearance of a new band corresponding to the ν(C=N-N=C) group in the spectra of the complexes suggest the enolization of the keto group and its subsequent deprotonation upon coordination. A shift of the ν(C=N) (azomethine) band to a lower frequency in the complex spectrum compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations, further confirming chelation. scirp.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the hydrazone ligands and their metal complexes provide insights into the coordination geometry. The spectra of the ligands typically show absorption bands due to π → π* and n → π* transitions within the aromatic rings and the C=N group. researchgate.net Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT). jocpr.com The position and intensity of these d-d bands are characteristic of the coordination geometry around the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions such as Cu(II) or Mn(II), EPR spectroscopy is a powerful tool to obtain information about the metal ion's environment and the nature of the metal-ligand bonding. jocpr.com The g-values (g|| and g⊥) and hyperfine splitting constants can help in determining the geometry of the complex and the degree of covalency in the metal-ligand bonds. jocpr.com

Table 2: Representative Spectroscopic Data for a Hydrazone Ligand and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| ν(N-H) | ν(C=O) | |

| Hydrazone Ligand (HL) | ~3200 | ~1680 |

| [Cu(L)Cl] | - | - |

| [Ni(L)₂] | - | - |

| [Co(L)₂] | - | - |

Note: 'L' represents the deprotonated form of the hydrazone ligand. The data are illustrative of typical spectral changes upon complexation.

Thermogravimetric Analysis (TGA) of Metal Complexes

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to ascertain the presence of solvent molecules, such as water, in the coordination sphere. chemistryjournal.net The TGA curve plots the percentage weight loss of a sample as a function of increasing temperature.

The decomposition of hydrazone metal complexes typically occurs in multiple steps. The initial weight loss at lower temperatures (around 100-150 °C) usually corresponds to the removal of lattice or uncoordinated water molecules. A subsequent weight loss at a higher temperature range may indicate the removal of coordinated water molecules. nih.gov The decomposition of the organic ligand moiety occurs at even higher temperatures, and the final residue at the end of the analysis is generally the most stable metal oxide. chemistryjournal.net The analysis of the decomposition steps and the corresponding weight losses can be used to confirm the stoichiometry of the complex. nih.gov

Table 3: Representative Thermal Analysis Data for a Hydrazone Complex

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 80 - 120 | ~5% | Loss of lattice water molecule |

| 150 - 250 | ~10% | Loss of coordinated water molecule |

| 280 - 500 | ~45% | Decomposition of the organic ligand |

| > 500 | - | Formation of stable metal oxide |

Note: The data is a generalized representation for a hypothetical hydrated metal complex of a hydrazone ligand.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Reagent in Heterocyclic and Medicinal Chemistry

The hydrazide-hydrazone structural motif is a recognized pharmacophore in medicinal chemistry, known to be a component in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comthepharmajournal.com 4-(Methylsulfonyl)benzohydrazide serves as an essential starting material for the synthesis of various hydrazone derivatives, which are key intermediates in the creation of diverse heterocyclic compounds. mdpi.comnih.gov

The synthesis process often involves the condensation of this compound with various aldehydes and ketones. nih.gov For example, new tosylated acyl hydrazide derivatives have been synthesized by reacting hydrazide–hydrazone compounds with tosyl chloride. mdpi.com These reactions demonstrate the compound's utility as a scaffold for building larger, more complex molecules with potential therapeutic value. The resulting derivatives are often investigated for their ability to inhibit specific enzymes. For instance, certain tosylated acyl hydrazone derivatives have been evaluated for their inhibitory activities against enzymes like monoamine oxidases (MAOs) and β-secretase (BACE-1). mdpi.com

Research has shown that hydrazones derived from substituted benzohydrazides are valuable in drug design. nih.gov The hydrazide–hydrazone structure is a known feature in compounds with antimycobacterial, antibacterial, and antifungal activities. mdpi.com This makes this compound a valuable precursor for generating libraries of compounds for biological screening.

Table 1: Examples of Biologically Evaluated Hydrazone Derivatives

| Derivative Class | Target Enzymes/Activity | Research Focus |

|---|---|---|

| Tosylated Acyl Hydrazones | Monoamine oxidases (MAO-A, MAO-B), β-secretase (BACE-1) | Inhibition for potential neuroprotective applications. mdpi.com |

| Benzoylhydrazones | Protein Glycation | Inhibition of Advanced Glycation End-products (AGEs) formation, relevant to diabetic complications. nih.gov |

Use as an Intermediate in the Production of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

An intermediate is a chemical compound that acts as a stepping stone in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API) or an agrochemical. pharmanoble.com this compound functions as a critical intermediate, providing a core structure that can be chemically modified to produce these final target molecules.

In the pharmaceutical industry, the quality and nature of intermediates significantly influence the efficacy and safety of the resulting API. pharmanoble.com While specific, publicly disclosed API syntheses directly starting from this compound are proprietary, the broader class of benzohydrazide (B10538) derivatives is well-established in the synthesis of bioactive compounds. thepharmajournal.com The hydrazide moiety is particularly reactive and allows for the straightforward creation of hydrazones, which are precursors to many biologically active heterocyclic systems. jchemrev.com

In the field of agrochemicals, benzohydrazide derivatives have been successfully developed as pesticides. nih.gov Research has focused on creating new fungicides by incorporating the benzohydrazide structure. A 2025 study detailed the design and synthesis of new benzohydrazide derivatives containing a 4-aminoquinazoline moiety, which showed significant fungicidal activity against several agricultural phytopathogenic fungi. nih.gov For example, one such derivative, compound A6, demonstrated broad-spectrum antifungal effects and showed promising curative and protective efficacy against rice sheath blight in vivo. nih.gov This highlights the role of benzohydrazide intermediates in developing new crop protection agents.

Table 2: Application of Benzohydrazide Derivatives in Agrochemicals

| Derivative Type | Target Pest/Pathogen | Application | Key Findings |

|---|---|---|---|

| Benzohydrazides with 4-aminoquinazoline | Rhizoctonia solani, Colletotrichum gloeosporioides | Agricultural Fungicide | Good curative and protective efficacies against rice sheath blight. nih.gov |

Contribution to the Development of Novel Synthetic Methodologies for Complex Organic Structures

This compound and its close relatives, such as tosyl hydrazones, are not just building blocks but also key reagents in the development of new and efficient synthetic methods. nih.gov These hydrazones are versatile partners in organic synthesis, valued for their ability to be transformed into other reactive species. nih.gov

One significant application is in the generation of diazo compounds. Under basic conditions, tosyl hydrazones can be converted into diazo intermediates, which are highly useful for constructing new carbon-carbon and carbon-heteroatom bonds through insertion reactions. nih.gov This reactivity is fundamental to building complex molecular frameworks from simpler precursors.

Furthermore, these compounds have been instrumental in advancing N-heterocyclic carbene (NHC) catalysis. A novel synthetic protocol was developed using NHC catalysis for the synthesis of phthalidyl sulfonohydrazones. nih.gov This method involves the reaction of N-tosyl hydrazones with phthalaldehyde derivatives under mild, open-air conditions to form a new C–N bond. The reaction demonstrates high efficiency, broad substrate scope, and tolerance for various functional groups, representing a significant advancement in synthetic methodology. nih.gov The use of this compound derivatives in such new reactions showcases their contribution to expanding the toolkit of synthetic organic chemists, enabling the construction of intricate organic structures that are important for medicinal chemistry and materials science. nih.govjchemrev.com

Structure Activity Relationship Sar Studies of 4 Methylsulfonyl Benzohydrazide Derivatives

Influence of Substituent Effects on Molecular Properties and Biological Activities

Impact of Aromatic Aldehyde/Ketone Moiety Variations on Activity

A study on novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold revealed important SAR for their potential antitumor activity. The core structure consists of 4-(methylsulfonyl)benzohydrazide condensed with various aromatic aldehydes. The nature of the substituent on the benzylidene ring plays a critical role in determining the antitumor efficacy.

For instance, derivatives with a halogenated phenyl group, such as 4-chlorophenyl and 4-bromophenyl, exhibited certain levels of antitumor activity. However, the introduction of a 4-tolyl group led to a significant increase in antitumor activity compared to the halogenated derivatives. This suggests that an electron-donating group at the para position of the benzylidene ring may be favorable for activity.

Conversely, derivatives incorporating a 4-methoxyphenyl, 4-hydroxyphenyl, or 4-(N,N-dimethylamino)phenyl fragment did not show improved antitumor activity when compared to the unsubstituted phenyl compound. Similarly, the introduction of one or more methoxy (B1213986) groups at other positions on the phenyl ring did not enhance the activity.

Interestingly, compounds with a naphthalen-1-ylmethylene or naphthalen-2-ylmethylene moiety demonstrated notable antitumor activity, with the naphthalen-2-yl derivative showing particularly high potency. This indicates that extending the aromatic system can be beneficial for the antitumor action of these compounds.

The following interactive data table summarizes the preliminary antitumor activity of selected this compound derivatives, highlighting the influence of the aromatic aldehyde moiety. The activity is presented as the number of cell lines out of 59 against which the compound showed significant antitumor effects (PCE) and the mean graph of growth (MG%).

| Compound | Ar (Aromatic Aldehyde Moiety) | PCE/59 | MG (%) |

| 4 | Phenyl | 10 | 100.00 |

| 5 | 2-Chlorophenyl | 13 | 98.37 |

| 6 | Naphthalen-1-yl | 52 | 71.75 |

| 7 | 4-Chlorophenyl | 7 | >100 |

| 8 | 4-Bromophenyl | 9 | >100 |

| 9 | 4-Tolyl | 27 | 88.01 |

| 10 | 4-Methoxyphenyl | 11 | 99.74 |

| 11 | 4-Hydroxyphenyl | 5 | >100 |

| 12 | 4-(Dimethylamino)phenyl | 9 | >100 |

| 16 | Naphthalen-2-yl | 59 | 39.27 |

| 20 | 3,4,5-Trimethoxyphenyl | 59 | 20.59 |

Role of Heterocyclic Ring Systems and Other Functional Groups on Biological Activity

The incorporation of heterocyclic ring systems is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. While the primary available literature on this compound derivatives focuses on variations of the aromatic aldehyde moiety, studies on related benzohydrazide (B10538) and sulfonyl hydrazone structures provide valuable insights into the potential impact of heterocyclic rings.

For example, the introduction of a thiophene ring in place of a phenyl ring in benzohydrazide derivatives has been shown to result in significant antimicrobial activity. Similarly, the incorporation of a 1,2,3-thiadiazole ring in hydrazone derivatives has led to potent antimycobacterial agents. These findings suggest that the replacement of the benzylidene moiety in this compound derivatives with various heterocyclic aldehydes could lead to new compounds with diverse biological activities.

Furthermore, studies on other sulfonyl hydrazones have demonstrated that the presence of functional groups like indole and morpholine can contribute to anticancer activity. This highlights the potential for further modification of the this compound scaffold by introducing different heterocyclic and functional groups to explore a wider range of biological activities.

Mechanistic Investigations of Biological Activities through SAR Analysis (Excluding Clinical Outcomes)

SAR analysis not only helps in identifying potent compounds but also provides clues about their mechanism of action at a molecular level. For the this compound derivatives with antitumor activity, molecular docking studies have been employed to investigate their potential biological targets and binding interactions.

These studies have suggested that these compounds may exert their anticancer effects through the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. The docking studies indicate that the this compound scaffold can fit into the ATP-binding site of these kinases.

The proposed binding model suggests that the hydrazone linker (–CO–NH–N=CH–) and the 4-(methylsulfonyl)phenyl moiety play a crucial role in the interaction with the kinase domain. The sulfonyl group is predicted to form hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket, which is a common feature for many kinase inhibitors. The aromatic aldehyde part of the molecule is thought to occupy a hydrophobic pocket, and variations in this part of the molecule can significantly affect the binding affinity and, consequently, the inhibitory activity.

For example, the enhanced activity of the naphthalen-2-yl derivative (compound 16 ) can be attributed to its larger aromatic system, which may form more extensive hydrophobic and π-π stacking interactions within the active site compared to a smaller phenyl ring. The potent activity of the 3,4,5-trimethoxyphenyl derivative (compound 20 ) is also suggested to be due to favorable interactions of the methoxy groups with the amino acid residues in the binding pocket.

These mechanistic insights derived from SAR and molecular modeling provide a rational basis for the future design of more potent and selective this compound derivatives as potential therapeutic agents.

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) enhance enzyme inhibition. For example, 4-(trifluoromethyl) derivatives show mixed-type AChE inhibition (IC₅₀ = 46.8 µM) due to hydrophobic interactions in the active site .

- Hydrophobic substituents (e.g., tert-butyl) improve antimicrobial activity by increasing membrane permeability .

- Polar groups (e.g., -OH, -OCH₃) can reduce cytotoxicity but may lower lipophilicity, affecting blood-brain barrier penetration .

What methodologies address contradictions in reported bioactivity data for benzohydrazide derivatives?

Q. Advanced

- Assay standardization : Variations in IC₅₀ values (e.g., 1.58 µM vs. 3.24 µM for α-glucosidase) arise from differences in enzyme sources or buffer conditions. Use internal controls like donepezil for cholinesterase assays .

- Structural validation : Confirm stereochemistry via XRD to rule out isomer-driven activity discrepancies .

- Cell line specificity : Anticancer activity against MDA-MB-231 but not HeLa may reflect tissue-specific receptor expression .

How are molecular docking studies applied to elucidate mechanisms of this compound derivatives?

Advanced

Docking (e.g., AutoDock Vina) identifies binding modes in enzyme active sites. For example:

- AChE inhibition : 4-(Trifluoromethyl)benzohydrazide forms π-π interactions with Trp286 and hydrogen bonds with Glu199 .

- α-Glucosidase inhibition : Thiosemicarbazone derivatives bind competitively to the catalytic site, validated via enzyme kinetics (Km/Vmax shifts) .

What strategies optimize enzyme inhibition kinetics for benzohydrazide-based inhibitors?

Q. Advanced

- Mixed-type inhibition : Design bivalent ligands targeting both catalytic and peripheral sites (e.g., dual AChE/BuChE inhibitors) .

- Transition-state analogs : Introduce sulfonamide groups to mimic tetrahedral intermediates in glycosidase inhibition .

- Kinetic parameter analysis : Use Lineweaver-Burk plots to distinguish competitive (unchanged Vmax) vs. non-competitive (unchanged Km) inhibition .

How do supramolecular interactions influence the material properties of benzohydrazide derivatives?

Q. Advanced

- H-bonding networks : 4-(n-Alkoxy)benzohydrazides form polar smectic phases via intermolecular H-bonds, enabling liquid crystal applications .

- Steric effects : Bulky substituents (e.g., cholesteryl groups) disrupt π-π stacking, reducing melting points but enhancing solubility .

- XRD analysis : Monoclinic lattices (e.g., Z = 8) correlate with thermal stability (Tₘ up to 250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.